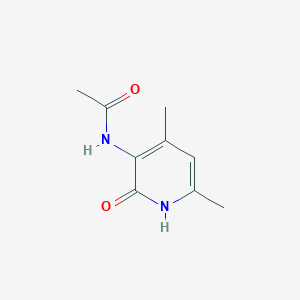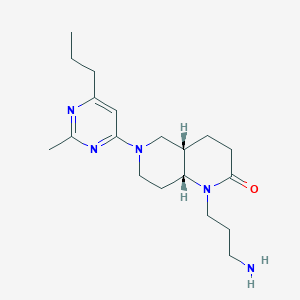![molecular formula C21H12N2O2S2 B5344308 3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)
3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate, also known as BTP-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate acts as a selective inhibitor of IP3R, which is a calcium channel located on the endoplasmic reticulum membrane. IP3R plays a crucial role in calcium signaling pathways, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound binds to the IP3R and prevents the release of calcium ions from the endoplasmic reticulum, thereby disrupting calcium signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In neurobiology, this compound has been found to inhibit the release of calcium ions from the endoplasmic reticulum, which can lead to a reduction in synaptic transmission and neuronal excitability. In cancer research, this compound has been found to induce apoptosis in cancer cells by disrupting calcium signaling pathways.
実験室実験の利点と制限
3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate has a number of advantages for lab experiments. It is a highly selective inhibitor of IP3R, which makes it a valuable tool for studying calcium signaling pathways. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using this compound. It has a relatively short half-life, which can make it difficult to use in long-term experiments. It can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate. One area of interest is in the development of more potent and selective inhibitors of IP3R. Another area of interest is in the development of new applications for this compound, such as in the treatment of neurodegenerative diseases or as a therapeutic agent in cancer treatment. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on calcium signaling pathways.
合成法
3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-aminothiophene with 2-bromoethyl acrylate, followed by the reaction of the resulting compound with 2-cyano-3-(2-phenylethynyl)benzoic acid. The final step involves the esterification of the resulting compound with 2-thiophenecarboxylic acid. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been used as a selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is involved in calcium signaling pathways. This compound has also been shown to have potential applications in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
[3-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2S2/c22-13-15(20-23-17-7-1-2-8-18(17)27-20)11-14-5-3-6-16(12-14)25-21(24)19-9-4-10-26-19/h1-12H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOWDQBQSHXHFV-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC(=CC=C3)OC(=O)C4=CC=CS4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine](/img/structure/B5344277.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5344295.png)
![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)


![N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344325.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5344343.png)